Superior LDL-C Reduction: Rosuvastatin vs. Atorvastatin, Simvastatin, and Pravastatin
In a head-to-head trial (STELLAR, n=2,431), Rosuvastatin 10 mg reduced LDL-C by an average of 46%, compared to 37% for Atorvastatin 10 mg, 39% for Simvastatin 40 mg, and 30% for Pravastatin 40 mg [1]. Across all dose ranges (10-80 mg), Rosuvastatin reduced LDL-C by a mean of 8.2% more than Atorvastatin, 26% more than Pravastatin, and 12-18% more than Simvastatin (all p <0.001) [1].
| Evidence Dimension | Mean Percent Reduction in LDL-C from Baseline |
|---|---|
| Target Compound Data | 46% (Rosuvastatin 10 mg) |
| Comparator Or Baseline | Atorvastatin 10 mg (37%), Simvastatin 40 mg (39%), Pravastatin 40 mg (30%) |
| Quantified Difference | Rosuvastatin 10 mg provided 9% greater reduction than Atorvastatin 10 mg, 7% greater than Simvastatin 40 mg, and 16% greater than Pravastatin 40 mg. |
| Conditions | STELLAR trial: 6-week, randomized, parallel-group, open-label study in hypercholesterolemic patients (LDL-C > 160 and < 250 mg/dL; TG < 400 mg/dL). |
Why This Matters
This superior efficacy allows more patients to reach guideline-recommended LDL-C goals on monotherapy, reducing the need for dose titration or combination therapy.
- [1] Jones PH, Davidson MH, Stein EA, Bays HE, McKenney JM, Miller E, Cain VA, Blasetto JW. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial). American Journal of Cardiology. 2003;92(2):152-160. View Source
